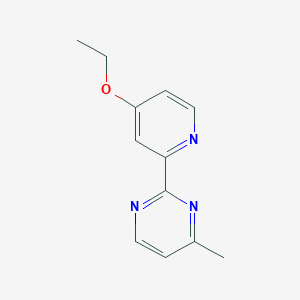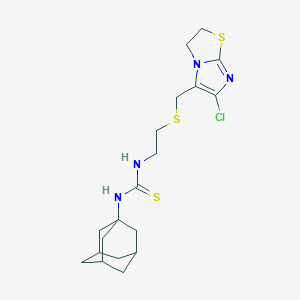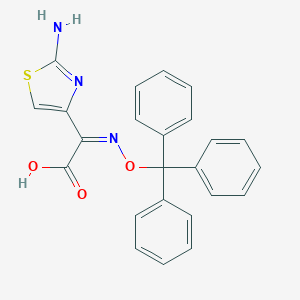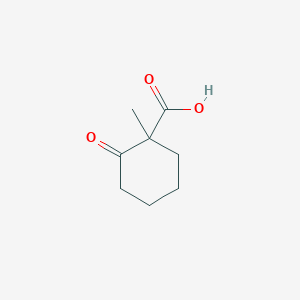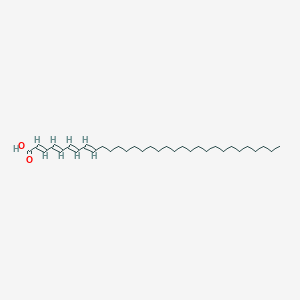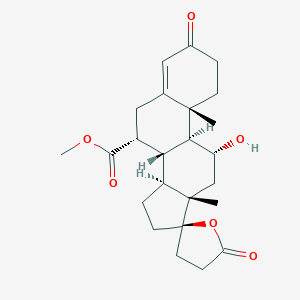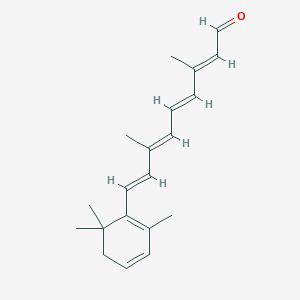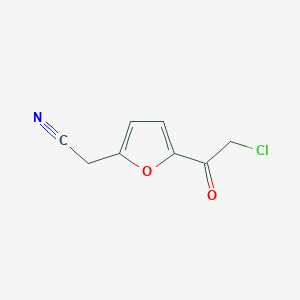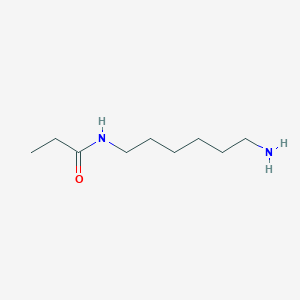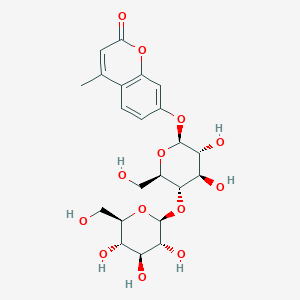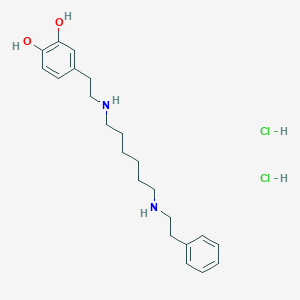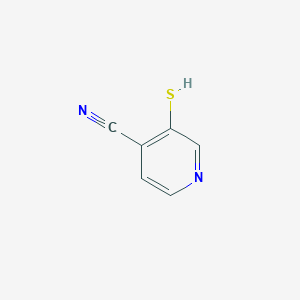
3-Mercaptoisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptoisonicotinonitrile (3-MON) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a sulfur-containing heterocyclic compound that has been found to possess various biological activities and is considered a promising lead compound for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 3-Mercaptoisonicotinonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling.
Effets Biochimiques Et Physiologiques
3-Mercaptoisonicotinonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. The compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Mercaptoisonicotinonitrile is its broad spectrum of biological activities, which makes it a promising lead compound for the development of novel drugs. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-Mercaptoisonicotinonitrile. One of the most promising areas is the development of novel drugs based on the compound's structure and biological activities. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, 3-Mercaptoisonicotinonitrile is a promising lead compound for the development of novel drugs due to its broad spectrum of biological activities. The compound has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of cancer, infectious diseases, and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Mercaptoisonicotinonitrile involves the reaction of 3-pyridinecarbonitrile with thiourea in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism and yields 3-Mercaptoisonicotinonitrile as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Mercaptoisonicotinonitrile has been extensively studied for its potential pharmacological applications. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
147055-80-9 |
|---|---|
Nom du produit |
3-Mercaptoisonicotinonitrile |
Formule moléculaire |
C6H4N2S |
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
3-sulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2S/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H |
Clé InChI |
XYIFVZIYBYIBMI-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C#N)S |
SMILES canonique |
C1=CN=CC(=C1C#N)S |
Synonymes |
4-Pyridinecarbonitrile,3-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




